molecular formula C11H20Cl2O2 B14373181 Propanoic acid, 2,2-dichloro-, octyl ester CAS No. 89876-39-1

Propanoic acid, 2,2-dichloro-, octyl ester

Cat. No.: B14373181
CAS No.: 89876-39-1
M. Wt: 255.18 g/mol
InChI Key: ZTJCYFUMWRZZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dichloro-, octyl ester is an organic compound with the molecular formula C11H20Cl2O2. It is an ester derived from propanoic acid and octanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2,2-dichloro-, octyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with octanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dichloro-, octyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2,2-dichloropropanoic acid and octanol.

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

    Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,2-dichloropropanoic acid and octanol.

    Transesterification: Different esters depending on the alcohol used.

    Nucleophilic Substitution: Substituted products with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Propanoic acid, 2,2-dichloro-, octyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving esterases and their role in hydrolyzing ester bonds.

    Medicine: It may be explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: The ester is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dichloro-, octyl ester involves the hydrolysis of the ester bond in the presence of esterases or under acidic or basic conditions. The hydrolysis results in the formation of 2,2-dichloropropanoic acid and octanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, octyl ester: Similar structure but lacks the chlorine atoms.

    Propanoic acid, 2-chloro-, octyl ester: Contains only one chlorine atom.

    Propanoic acid, 2-methyl-, octyl ester: Contains a methyl group instead of chlorine atoms.

Uniqueness

Propanoic acid, 2,2-dichloro-, octyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid moiety. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in various chemical syntheses and applications.

Properties

CAS No.

89876-39-1

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

octyl 2,2-dichloropropanoate

InChI

InChI=1S/C11H20Cl2O2/c1-3-4-5-6-7-8-9-15-10(14)11(2,12)13/h3-9H2,1-2H3

InChI Key

ZTJCYFUMWRZZFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.